5-Chloro-2-methoxybenzenediazonium;dichlorozinc;dichloride
CAS No.:
Cat. No.: VC13334427
Molecular Formula: C14H12Cl6N4O2Zn
Molecular Weight: 546.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12Cl6N4O2Zn |
|---|---|
| Molecular Weight | 546.4 g/mol |
| IUPAC Name | 5-chloro-2-methoxybenzenediazonium;dichlorozinc;dichloride |
| Standard InChI | InChI=1S/2C7H6ClN2O.4ClH.Zn/c2*1-11-7-3-2-5(8)4-6(7)10-9;;;;;/h2*2-4H,1H3;4*1H;/q2*+1;;;;;+2/p-4 |
| Standard InChI Key | YHUGASVQWCSKGW-UHFFFAOYSA-J |
| SMILES | COC1=C(C=C(C=C1)Cl)[N+]#N.COC1=C(C=C(C=C1)Cl)[N+]#N.[Cl-].[Cl-].Cl[Zn]Cl |
| Canonical SMILES | COC1=C(C=C(C=C1)Cl)[N+]#N.COC1=C(C=C(C=C1)Cl)[N+]#N.[Cl-].[Cl-].Cl[Zn]Cl |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The compound is systematically named 5-chloro-2-methoxybenzenediazonium;dichlorozinc;dichloride, with the molecular formula C₁₄H₁₂Cl₆N₄O₂Zn and a molecular weight of 546.4 g/mol . Its structure comprises two diazonium moieties coordinated with zinc chloride, forming a stable complex .
Structural Depiction
The 2D structure features a methoxy-substituted benzene ring with a diazonium group (–N⁺≡N) at the 5-chloro position, stabilized by zinc chloride (ZnCl₂) through ionic interactions . The 3D conformation reveals a planar aromatic system with tetrahedral zinc coordination .
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 68025-25-2, 85252-22-8 | |
| SMILES | COC1=C(C=C(C=C1)Cl)[N+]#N.[Cl-].Cl[Zn]Cl | |
| InChI Key | YHUGASVQWCSKGW-UHFFFAOYSA-J |
Synthesis and Manufacturing
Diazotization Process
The compound is synthesized via diazotization of 2-amino-4-chloroanisole in the presence of nitrous acid (HNO₂), followed by stabilization with zinc chloride . The reaction proceeds as:
Zinc chloride acts as a Lewis acid, enhancing the stability of the diazonium salt .
Industrial-Scale Production
Industrial methods optimize yield (70–90%) by controlling temperature (0–5°C) and stoichiometric ratios (1:2:1 for amine:NaNO₂:ZnCl₂) . Post-synthesis purification involves recrystallization from ethanol-water mixtures .
Table 2: Synthesis Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents decomposition |
| ZnCl₂ Molar Ratio | 1.5 equivalents | Maximizes stability |
| Reaction Time | 2–4 hours | Completes diazotization |
Applications in Science and Industry
Biochemical Staining
The compound, marketed as Fast Red RC Salt, is a chromogenic substrate for alkaline phosphatase (ALP). In immunohistochemistry, it forms a red precipitate upon enzymatic hydrolysis, enabling precise localization of proteins in tissues .
Azo Dye Synthesis
As a diazonium salt, it couples with phenols/naphthols to synthesize azo dyes used in textiles and inks. For example:
This reaction is pH-dependent, achieving optimal coupling at pH 8–9 .
Radiation Dosimetry
Patent US7476874B2 highlights its use in self-indicating radiation dosimeters, where radiolysis induces color changes proportional to exposure .
Physicochemical Properties
Solubility and Stability
The compound is water-soluble (25 mg/mL at 25°C) but hydrolyzes in acidic media (pH < 4). Stability is enhanced in anhydrous solvents like hexane .
Thermal Behavior
Thermogravimetric analysis (TGA) shows decomposition at 150–160°C, releasing nitrogen gas (N₂) and zinc oxides .
Table 3: Physicochemical Data
| Property | Value | Method |
|---|---|---|
| Melting Point | Decomposes at 150°C | TGA |
| λₘₐₓ (UV-Vis) | 480 nm (in water) | Spectrophotometry |
| Log P | 1.2 | HPLC |
Recent Advances and Research Directions
Photochemical Applications
A 2024 study in ACS Omega demonstrated its utility in photoinduced proton transfer systems, enabling fluorescence-based cellular imaging .
Solvent-Driven Fluorination
Research on Balz–Schiemann reactions in nonpolar solvents (e.g., hexane) improved fluorination yields (85–93%) at lower temperatures (70°C) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume